3-Thien-3-ylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

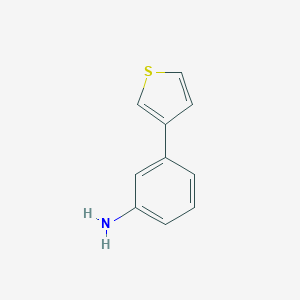

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUODWYRFVFGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399658 | |

| Record name | 3-thien-3-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-96-0 | |

| Record name | 3-thien-3-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Thien-3-ylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-thien-3-ylaniline, a valuable building block in medicinal chemistry and materials science. The primary focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, for which a detailed experimental protocol is provided. Alternative synthetic strategies, including the Buchwald-Hartwig amination and Ullmann condensation, are also discussed to offer a broader perspective on available synthetic routes. The guide includes a thorough characterization of the target compound, with quantitative data presented in clear, tabular format for easy reference. Additionally, visualizations of the synthetic pathway and characterization workflow are provided using Graphviz diagrams to facilitate a deeper understanding of the processes involved. This document is intended to be a practical resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

This compound is a biaryl compound that incorporates both a thiophene and an aniline moiety. This structural motif is of significant interest in drug discovery and materials science due to the diverse biological activities and electronic properties associated with these heterocyclic systems. The thiophene ring is a common feature in many pharmaceuticals, contributing to their metabolic stability and modulating their pharmacokinetic profiles. The aniline fragment, in turn, provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of more complex molecules with potential therapeutic or technological applications. The development of efficient and scalable synthetic routes to this compound is therefore of considerable importance.

Synthetic Methodologies

The formation of the carbon-carbon bond between the thiophene and aniline rings is the crucial step in the synthesis of this compound. Several cross-coupling reactions have been successfully employed for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. In the context of this compound synthesis, this can be achieved by coupling 3-aminophenylboronic acid with 3-bromothiophene or, as detailed below, 3-bromoaniline with a thiophene boronic acid derivative. A notable advantage of this method is the commercial availability of the starting materials and the relatively mild reaction conditions. Recent advancements have even demonstrated the feasibility of this reaction in aqueous micellar systems, enhancing its environmental friendliness.[1][2]

A mixture of 3-bromoaniline (0.5 mmol), thiophene-3-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) in an aqueous solution of Kolliphor EL (2 mL, 1.97% in H₂O) is stirred at room temperature.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, ethanol is added until the reaction mixture becomes homogeneous, and the solvents are removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel using a mixture of CH₂Cl₂ and n-hexane (8:2) as the eluent to afford the pure 3-(3-thienyl)aniline.[3]

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of this compound, offering alternative strategies depending on substrate availability and desired reaction conditions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of this compound, this would involve the reaction of 3-bromothiophene with aniline or 3-bromoaniline with a thiophene-derived amine, though the latter is less common. The choice of phosphine ligand is crucial for the success of this reaction.[4][5][6]

-

Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. The synthesis of this compound via an Ullmann condensation would typically involve the reaction of 3-bromothiophene with aniline or 3-bromoaniline with an appropriate thiophene nucleophile. Traditional Ullmann conditions often require high temperatures, but modern ligand-assisted protocols have enabled these reactions to proceed under milder conditions.[7]

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | 85 °C |

Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.32 (dd, J = 2.4, 1.9 Hz) | 1H | 146.8 | Ar-C |

| 7.28–7.24 (m) | 2H | 142.5 | Ar-C |

| 7.10 (t, J = 7.8 Hz) | 1H | 136.9 | Ar-C |

| 6.92 (ddd, J = 7.6, 1.6, 1.0 Hz) | 1H | 129.7 | Ar-CH |

| 6.84–6.82 (m) | 1H | 126.4 | Ar-CH |

| 6.54 (ddd, J = 7.9, 2.3, 0.9 Hz) | 1H | 126.0 | Ar-CH |

| 3.58 (br) | 2H | 120.2 | Ar-CH |

| 117.1 | Ar-CH | ||

| 114.0 | Ar-CH | ||

| 113.2 | Ar-CH |

Data obtained from Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[3]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3398, 3300 | N-H stretching (amine) |

| 3204, 3099 | C-H stretching (aromatic) |

| 1597, 1583, 1530, 1494 | C=C stretching (aromatic rings) |

| 1286, 1227 | C-N stretching |

| 765, 681 | C-S stretching (thiophene) |

Data obtained from Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[3]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉NS), the expected molecular ion peak [M]⁺ would be at m/z = 175.25.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which is a crucial confirmation of its empirical formula.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.53 | 68.55 |

| Hydrogen (H) | 5.18 | 5.14 |

| Nitrogen (N) | 7.99 | 8.01 |

Data obtained from Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[3]

Applications and Future Perspectives

This compound serves as a versatile precursor in the development of novel compounds for various applications. Its structural features make it an attractive candidate for:

-

Pharmaceuticals: As a scaffold for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules.

-

Organic Electronics: In the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) materials, where the thiophene moiety can contribute to charge transport properties.

-

Polymer Chemistry: As a monomer for the synthesis of conducting polymers with potential applications in sensors and electronic devices.

Future research in this area may focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of the full potential of this compound and its derivatives in various fields of science and technology.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling has been highlighted as a robust and efficient method for its preparation, with a detailed experimental protocol provided. The comprehensive characterization data, presented in a clear and organized manner, will serve as a valuable reference for researchers. By understanding the synthetic pathways and analytical properties of this important building block, scientists and drug development professionals can better utilize it in the design and synthesis of novel functional molecules.

References

- 1. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 3. 4-(Thiophen-3-yl)aniline 97 834884-74-1 [sigmaaldrich.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

3-thien-3-ylaniline molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Thiophen-3-yl)aniline

Abstract

This technical guide outlines a comprehensive framework for the determination and analysis of the molecular structure and conformation of 3-(thiophen-3-yl)aniline. While this compound is a recognized chemical entity, detailed structural data is not extensively available in the public domain. Consequently, this document serves as a roadmap for researchers, providing established experimental and computational protocols to fully characterize the molecule. We delve into the principles governing its three-dimensional shape, focusing on the critical dihedral angle between the aniline and thiophene rings. Methodologies including single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations are presented as a robust, integrated workflow for obtaining precise structural parameters. This guide is intended to equip researchers in materials science and medicinal chemistry with the necessary tools to investigate 3-(thiophen-3-yl)aniline and related biaryl compounds.

Introduction and Core Concepts

3-(Thiophen-3-yl)aniline is a biaryl heterocyclic compound featuring a benzene ring (aniline) linked to a thiophene ring at their respective 3-positions. The conformational flexibility of such systems is primarily dictated by the rotation around the single bond connecting the two aromatic rings. This rotation governs the molecule's overall three-dimensional shape, which in turn influences its electronic properties, crystal packing, and potential interactions with biological targets.

The key conformational parameter is the inter-ring dihedral (torsional) angle . This angle represents a balance between two opposing forces:

-

π-Conjugation: Electronic communication between the two aromatic systems is maximized when the rings are coplanar (0° or 180° dihedral angle). This stabilizing effect favors planarity.

-

Steric Hindrance: Non-bonded repulsion between the hydrogen atoms at the ortho positions of the rings (C2 and C4 on the aniline ring; C2 and C4 on the thiophene ring) introduces steric strain, which is minimized in a perpendicular conformation (90° dihedral angle).

The resulting ground-state conformation is a compromise between these effects, typically resulting in a non-planar, twisted structure. While no specific crystal structure for 3-(thiophen-3-yl)aniline is publicly available, a related substituted compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)-methylidene]aniline, exhibits a dihedral angle of 23.16° between its benzene and thiophene rings, providing a valuable reference point.[1]

Integrated Workflow for Structural Characterization

A multi-faceted approach combining synthesis, experimental analysis, and computational modeling is required for a complete structural elucidation. The following workflow provides a logical pathway from material acquisition to comprehensive conformational analysis.

Caption: Integrated workflow for the structural characterization of 3-(thiophen-3-yl)aniline.

Experimental Protocols

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution data on the molecular structure in the solid state, including precise bond lengths, bond angles, and the dihedral angle.

Objective: To determine the precise three-dimensional atomic arrangement of 3-(thiophen-3-yl)aniline in a crystalline state.

Methodology:

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/dichloromethane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Select and mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a cold stream of nitrogen gas (typically 100 K) to minimize thermal motion.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

-

Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities (hkl).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

-

Data Output:

-

Final atomic coordinates (x, y, z).

-

Anisotropic displacement parameters.

-

Tables of bond lengths, bond angles, and torsion (dihedral) angles.

-

Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the molecular structure and probing conformational dynamics in solution.

Objective: To confirm the chemical structure of 3-(thiophen-3-yl)aniline and investigate its preferred conformation in solution.

Methodology:

-

Sample Preparation:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify all proton environments, their chemical shifts, coupling constants (J-values), and integrations.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

-

2D NMR Spectra Acquisition for Structural Assignment:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., which protons are adjacent on the rings).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the two rings.

-

-

Conformational Analysis (NOE):

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.

-

A key analysis would be looking for NOE cross-peaks between protons on the aniline ring and protons on the thiophene ring. The presence and intensity of such cross-peaks can be used to estimate the average inter-proton distances, thereby providing strong evidence for the preferred solution-state dihedral angle.

-

Computational Modeling Protocol

Computational modeling, particularly DFT, provides valuable insight into the gas-phase structure, energetics, and rotational barriers that complement experimental findings.

Objective: To calculate the lowest-energy conformation, rotational energy barrier, and electronic properties of 3-(thiophen-3-yl)aniline.

Methodology:

-

Initial Structure Generation:

-

Build an initial 3D model of 3-(thiophen-3-yl)aniline using molecular modeling software.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This calculation finds the lowest energy structure (a local minimum on the potential energy surface) without constraints.

-

The output provides optimized bond lengths, angles, and the ground-state dihedral angle in the gas phase.

-

-

Potential Energy Surface (PES) Scan:

-

Define the dihedral angle between the aniline and thiophene rings as the reaction coordinate.

-

Perform a relaxed PES scan by systematically rotating this dihedral angle (e.g., from 0° to 180° in 10° increments). At each step, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy.

-

Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and determine the energy barrier to rotation.

-

Caption: Logical workflow for a DFT Potential Energy Surface (PES) scan.

Predicted Structural Data

Based on the methodologies described, the following tables summarize the expected quantitative data that would be generated for 3-(thiophen-3-yl)aniline.

Table 1: Predicted Conformational Data

| Parameter | Method | Predicted Value / Range | Notes |

|---|---|---|---|

| Inter-Ring Dihedral Angle | X-ray Crystallography | ~20-50° | Represents the conformation in the solid state, influenced by crystal packing forces. The value of 23.16° from a related structure provides a good estimate.[1] |

| Inter-Ring Dihedral Angle | DFT (B3LYP/6-31G(d)) | ~25-55° | Represents the lowest energy conformation in the gas phase, balancing steric and electronic effects. |

| Rotational Energy Barrier | DFT (PES Scan) | 2-8 kcal/mol | The energy required to rotate from the twisted ground state to a planar transition state. |

Table 2: Key Structural Parameters (Illustrative) This table illustrates the type of data obtained from SC-XRD or DFT. Specific values require experimental determination.

| Bond / Angle | Type | Expected Length (Å) / Angle (°) |

|---|---|---|

| C(phenyl)-C(thiophene) | C(sp²)-C(sp²) single bond | 1.47 - 1.49 |

| C-C (in benzene ring) | Aromatic C-C | 1.38 - 1.41 |

| C-C (in thiophene ring) | Thiophene C-C | 1.37 - 1.43 |

| C-S (in thiophene ring) | Thiophene C-S | 1.70 - 1.74 |

| C-N (aniline) | C(aromatic)-N | 1.39 - 1.42 |

| C-C-C (in benzene ring) | Internal angle | ~120° |

| C-S-C (in thiophene ring) | Internal angle | ~92° |

| C-C-S (in thiophene ring) | Internal angle | ~112° |

Conclusion

A thorough understanding of the molecular structure and conformation of 3-(thiophen-3-yl)aniline is essential for its application in advanced materials and drug discovery. Although detailed structural reports on this specific molecule are sparse, a definitive characterization is achievable through a synergistic application of experimental and computational chemistry. Single-crystal X-ray diffraction remains the benchmark for solid-state structure, while advanced NMR techniques can elucidate the preferred conformation in solution. These experimental results, when supported and rationalized by Density Functional Theory calculations, provide a complete and robust picture of the molecule's three-dimensional properties. The protocols and frameworks presented in this guide offer a clear path for researchers to obtain this critical data, enabling rational design and structure-property relationship studies.

References

Spectroscopic and Structural Elucidation of 3-Thien-3-ylaniline: A Technical Guide

Introduction

3-Thien-3-ylaniline is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a central aniline core linked to a thiophene ring, provides a versatile scaffold for the development of novel pharmaceutical agents and functional organic materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the prediction of its chemical behavior. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Molecular Structure

The structure of this compound consists of an aniline ring substituted at the 3-position with a thiophen-3-yl group. The numbering conventions for the proton and carbon atoms are depicted in the figure below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both the aniline and thiophene rings, as well as a characteristic signal for the amine protons. The chemical shifts are influenced by the electronic effects of the amino group and the thiophene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-4', H-5' | ~7.20 - 7.40 | Multiplet | - |

| H-2, H-4, H-6 | ~6.70 - 7.10 | Multiplet | - |

| -NH₂ | ~3.70 | Broad Singlet | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' | ~142 |

| C-1 | ~147 |

| C-3 | ~136 |

| C-5 | ~130 |

| C-2', C-4', C-5' | ~122 - 128 |

| C-6 | ~118 |

| C-4 | ~117 |

| C-2 | ~114 |

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to the N-H bonds of the primary amine and the aromatic C-H and C=C bonds of the aniline and thiophene rings.[1][2]

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1580 | Medium to Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-S Stretch (thiophene) | ~700 | Weak |

| C-H Out-of-plane Bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₉NS), the molecular weight is approximately 175.25 g/mol . Aromatic amines typically show an intense molecular ion peak.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Interpretation |

| 175 | [M]⁺ | Molecular Ion |

| 174 | [M-H]⁺ | Loss of a hydrogen atom |

| 148 | [M-HCN]⁺ | Loss of hydrogen cyanide from the aniline ring |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aniline moiety |

| 83 | [C₄H₃S]⁺ | Fragment corresponding to the thiophene moiety |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[4]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS or solvent signal.

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the IR beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[5][6]

-

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).[7]

-

Instrumentation : Employ a mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization :

-

Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 3-Thien-3-ylaniline: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thien-3-ylaniline is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability in organic solvents is paramount for its effective use in synthesis, formulation, and storage. This technical guide provides a comprehensive framework for evaluating these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this document outlines the essential principles, experimental protocols, and data presentation strategies necessary for its characterization. The guide is intended to equip researchers with the tools to generate and interpret reliable solubility and stability data, thereby accelerating research and development efforts involving this compound.

Introduction to this compound

This compound, a molecule incorporating both a thiophene and an aniline moiety, presents a unique electronic and structural profile. The thiophene ring can influence the compound's lipophilicity and metabolic profile, while the aniline group provides a site for further chemical modification and potential salt formation. As with many aromatic amines, its solubility and stability are key determinants of its utility as a pharmaceutical intermediate or an advanced material precursor.[1] Factors such as solvent polarity, temperature, and the presence of acidic or basic excipients can significantly impact its behavior in solution.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a critical parameter for process development, purification, and formulation.[2] Generally, amines exhibit solubility in organic solvents like diethyl ether or dichloromethane.[2] The solubility of amines in water is influenced by their molecular structure, with primary and secondary amines tending to be more soluble due to hydrogen bonding.[3]

Predicted Solubility Profile

Based on its structure, this compound is expected to be a weakly basic compound.[1] Its solubility in non-polar organic solvents is likely to be moderate to good, while its solubility in polar protic solvents may be more limited, though potentially enhanced by the hydrogen bonding capability of the amine group.[3] The presence of the thiophene ring may impart a degree of lipophilicity.

Experimental Determination of Solubility

A systematic approach is required to determine the solubility of this compound in a range of organic solvents relevant to its intended application.

Experimental Protocol: Equilibrium Solubility Method

-

Solvent Selection: Choose a diverse set of organic solvents representing a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethyl sulfoxide).

-

Sample Preparation: Accurately weigh an excess amount of this compound into vials containing a known volume of each selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Data Presentation: Solubility

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 25 | [Hypothetical Data] |

| Toluene | 25 | [Hypothetical Data] |

| Dichloromethane | 25 | [Hypothetical Data] |

| Ethyl Acetate | 25 | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] |

| Methanol | 25 | [Hypothetical Data] |

| Isopropanol | 25 | [Hypothetical Data] |

| Dimethyl Sulfoxide | 25 | [Hypothetical Data] |

| Hexane | 37 | [Hypothetical Data] |

| Toluene | 37 | [Hypothetical Data] |

| Dichloromethane | 37 | [Hypothetical Data] |

| Ethyl Acetate | 37 | [Hypothetical Data] |

| Acetone | 37 | [Hypothetical Data] |

| Methanol | 37 | [Hypothetical Data] |

| Isopropanol | 37 | [Hypothetical Data] |

| Dimethyl Sulfoxide | 37 | [Hypothetical Data] |

Stability Assessment of this compound

The chemical stability of a compound under various conditions is a critical factor in determining its shelf-life and ensuring its quality, safety, and efficacy.[4][5] Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the substance.[5][6]

Potential Degradation Pathways

Aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to light and air. The thiophene ring, while generally stable, can also undergo oxidation or other forms of degradation under harsh conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols for Stability Testing

Experimental Protocol: Forced Degradation Study in Solution

-

Solution Preparation: Prepare solutions of this compound in selected organic solvents at a known concentration.

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic Conditions: Add a small amount of a concentrated acid (e.g., HCl or H₂SO₄) and heat.

-

Basic Conditions: Add a small amount of a concentrated base (e.g., NaOH) and heat.

-

Oxidative Conditions: Add a dilute solution of hydrogen peroxide and store at room temperature.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solution to a controlled source of UV and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

-

Data Reporting: Report the percentage of the parent compound remaining and the percentage of each major degradation product at each time point.

Experimental Protocol: Long-Term Stability Study

-

Sample Preparation: Store solid samples of this compound and its solutions in relevant organic solvents in controlled environmental chambers.

-

Storage Conditions: According to ICH guidelines, long-term stability studies are typically conducted at 25°C/60% RH and accelerated studies at 40°C/75% RH.[7]

-

Time Points: For long-term studies, testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][8] For accelerated studies, a minimum of three time points, including initial and final, is recommended (e.g., 0, 3, and 6 months).[6][8]

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using validated analytical methods.

Data Presentation: Stability

The results of the stability studies should be presented in a clear and organized manner.

Table 2: Forced Degradation of this compound in Methanol

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl (60°C) | 0 | 100.0 | ND | ND |

| 8 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 24 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 0.1 N NaOH (60°C) | 0 | 100.0 | ND | ND |

| 8 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 24 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 3% H₂O₂ (RT) | 0 | 100.0 | ND | ND |

| 8 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 24 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| ND: Not Detected |

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is crucial for planning and execution. The following diagram illustrates the logical progression of the solubility and stability assessment of this compound.

References

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. japsonline.com [japsonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. gmpsop.com [gmpsop.com]

An In-Depth Technical Guide to the Electronic and Optical Properties of 3-Thien-3-ylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and optical properties of 3-thien-3-ylaniline, a heterocyclic aromatic amine with potential applications in materials science and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines detailed experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds. Furthermore, it presents a framework for the computational analysis of its properties, drawing parallels from theoretical studies on similar thiophene and aniline derivatives. This guide serves as a foundational resource for researchers seeking to investigate and utilize this compound in their work, offering clear pathways to obtaining and interpreting critical data.

Introduction

This compound is a bifunctional molecule incorporating both a thiophene and an aniline moiety. This unique combination of an electron-rich thiophene ring and a versatile aniline group suggests a range of interesting electronic and optical properties. Thiophene-containing compounds are known for their utility in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their tunable electronic structure and charge-transport capabilities. Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science, offering sites for further functionalization and influencing the molecule's overall electronic character.

The study of this compound is therefore of interest for the development of novel organic materials with tailored optoelectronic properties and for the synthesis of new pharmaceutical scaffolds. This guide provides the necessary theoretical background and practical protocols to enable further research into this promising compound.

Synthesis of this compound

A robust and modern approach for the synthesis of this compound is the Suzuki cross-coupling reaction. A micellar synthesis protocol offers an environmentally friendly and efficient method.[1][2][3]

Experimental Protocol: Micellar Suzuki Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar biaryl compounds.[1][2][3]

Materials:

-

3-Bromoaniline

-

Thiophen-3-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Cetyltrimethylammonium bromide (CTAB)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and CTAB (0.1 eq).

-

Add a 9:1 mixture of deionized water and toluene.

-

Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add ethyl acetate.

-

Separate the organic layer, and wash it with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Electronic Properties

The electronic properties of this compound are dictated by the interplay between the electron-donating aniline moiety and the electron-rich thiophene ring. These properties can be investigated experimentally using electrochemical methods and computationally through quantum chemical calculations.

Experimental Investigation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the oxidation and reduction potentials of a molecule, providing insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol:

-

Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Measurement: Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -2.0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.

-

Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. Use these values to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The electrochemical band gap can be calculated as E_g = |LUMO - HOMO|.

-

Computational Analysis: Density Functional Theory (DFT)

DFT calculations can provide theoretical insights into the electronic structure, including the HOMO and LUMO energy levels and their spatial distribution.

Computational Protocol:

-

Structure Optimization: The molecular geometry of this compound should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it corresponds to a true energy minimum.

-

Electronic Properties: Calculate the HOMO and LUMO energies. The spatial distribution of these orbitals can be visualized to understand the regions of electron density involved in electronic transitions.

Data Summary

The following table summarizes the expected electronic properties of this compound. Note: The values presented are placeholders and need to be determined experimentally and computationally.

| Property | Expected Value | Method |

| HOMO Energy Level | -5.2 to -5.6 eV | Cyclic Voltammetry / DFT |

| LUMO Energy Level | -1.8 to -2.2 eV | Cyclic Voltammetry / DFT |

| Electrochemical Band Gap | 3.0 to 3.8 eV | Cyclic Voltammetry / DFT |

| Oxidation Potential (vs Fc/Fc⁺) | +0.4 to +0.8 V | Cyclic Voltammetry |

| Reduction Potential (vs Fc/Fc⁺) | -2.6 to -3.0 V | Cyclic Voltammetry |

Optical Properties

The optical properties of this compound, specifically its absorption and emission characteristics, are of significant interest for applications in optoelectronic devices.

Experimental Investigation: UV-Vis and Fluorescence Spectroscopy

UV-Vis Spectroscopy Protocol:

-

Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law. The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

Fluorescence Spectroscopy Protocol:

-

Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁶ M) of this compound in a spectroscopic grade solvent.

-

Measurement: Record the emission spectrum by exciting the sample at its λ_max determined from the UV-Vis spectrum. Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Analysis: Time-Dependent DFT (TD-DFT)

TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.

Computational Protocol:

-

Ground State Optimization: Use the optimized ground-state geometry obtained from DFT calculations.

-

Excited State Calculation: Perform a TD-DFT calculation (e.g., using the B3LYP functional and 6-31G(d) basis set) to calculate the vertical excitation energies and corresponding oscillator strengths for the first few singlet excited states.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the theoretical UV-Vis absorption spectrum.

Data Summary

The following table summarizes the expected optical properties of this compound. Note: The values presented are placeholders and need to be determined experimentally.

| Property | Expected Value Range | Method |

| Absorption Maximum (λ_max) | 300 - 350 nm | UV-Vis Spectroscopy |

| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | 380 - 450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.5 | Fluorescence Spectroscopy |

| Stokes Shift | 80 - 100 nm | UV-Vis & Fluorescence Spec. |

| Optical Band Gap | 3.5 - 4.1 eV | UV-Vis Spectroscopy (Tauc Plot) |

Structure-Property Relationships

The electronic and optical properties of this compound are intrinsically linked to its molecular structure.

-

Aniline Moiety: The electron-donating nature of the amino group is expected to raise the HOMO energy level, facilitating oxidation.

-

Thiophene Moiety: The π-conjugated system of the thiophene ring contributes to the delocalization of electrons, which can lower the band gap and influence the absorption and emission wavelengths.

-

Torsional Angle: The dihedral angle between the aniline and thiophene rings will affect the extent of π-conjugation. A more planar conformation would lead to a smaller band gap and a red-shift in the absorption and emission spectra.

Potential Applications

The anticipated electronic and optical properties of this compound suggest its potential use in several areas:

-

Organic Electronics: As a building block for conjugated polymers or small molecules for use in OLEDs, OPVs, and organic field-effect transistors (OFETs).

-

Drug Discovery: As a scaffold for the synthesis of novel bioactive compounds, where the thienyl-aniline core can be further functionalized to interact with biological targets.

-

Fluorescent Probes: The inherent fluorescence of the molecule could be exploited in the design of chemical sensors and bio-imaging agents.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the electronic and optical properties of this compound. While direct experimental data is currently limited, the detailed protocols for synthesis, experimental characterization, and computational analysis presented herein offer a clear roadmap for researchers. The unique combination of the aniline and thiophene moieties makes this compound a promising candidate for further exploration in materials science and medicinal chemistry. The data and methodologies outlined in this guide will facilitate the generation of crucial knowledge and accelerate the development of applications based on this intriguing molecule.

References

The Potential of 3-Thien-3-ylaniline in Materials Science: A Technical Guide

An In-depth Exploration of a Promising Heterocyclic Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thien-3-ylaniline, a unique heterocyclic aromatic amine, is emerging as a significant building block in the realm of materials science. Its distinct molecular architecture, combining the electron-rich thiophene ring with the versatile aniline moiety, offers a compelling platform for the development of novel functional materials with tailored electronic, optical, and thermal properties. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role in the synthesis of advanced polymers and organic electronic materials. While direct experimental data on the homopolymer of this compound is limited, this guide draws upon the extensive knowledge base of related polyaniline and polythiophene derivatives to project its potential and outline key areas for future research. We will delve into projected synthesis methodologies, anticipated material properties, and prospective applications, supported by generalized experimental protocols and comparative data from analogous compounds.

Introduction

The quest for novel organic materials with enhanced performance characteristics is a driving force in materials science. Heterocyclic compounds, in particular, have garnered significant attention due to their diverse electronic and structural properties. This compound, with its strategic linkage of a thiophene and an aniline ring at their respective 3-positions, presents a unique monomer for the synthesis of conjugated polymers. The inherent properties of its constituent parts—the high charge carrier mobility often associated with polythiophenes and the established electrochemical activity of polyanilines—suggest that polymers derived from this compound could exhibit a synergistic combination of these desirable traits.

Potential applications for such materials are vast and include, but are not limited to:

-

Organic Electronics: As active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. The tunable electronic properties of the polymer could be exploited to create efficient charge-transporting and light-emitting layers.

-

Sensors: The aniline nitrogen atom provides a site for protonation and interaction with various analytes, making polymers of this compound promising candidates for chemical and biological sensors.

-

Corrosion Protection: The ability of polyaniline-based coatings to form a passivating oxide layer on metal surfaces suggests that polymers incorporating this compound could offer enhanced anti-corrosion properties.

-

Electrochromic Devices: The reversible redox activity inherent to both polyaniline and polythiophene backbones could lead to materials that change color in response to an applied voltage, suitable for smart windows and displays.

This guide will explore the fundamental aspects of this compound-based materials, providing a roadmap for researchers interested in harnessing their potential.

Synthesis of this compound and its Polymers

The synthesis of this compound monomer and its subsequent polymerization are crucial steps in the development of new materials.

Monomer Synthesis

The synthesis of this compound can be achieved through established cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

-

Reactants: 3-Aminophenylboronic acid and 3-bromothiophene.

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a base, for instance, sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A two-phase solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Procedure: a. To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 3-aminophenylboronic acid, 3-bromothiophene, the palladium catalyst, and the organic solvent. b. Add the aqueous base solution to the mixture. c. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for several hours (e.g., 12-24 hours). d. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, cool the reaction to room temperature. f. Perform an aqueous work-up by separating the organic layer, washing it with brine, and drying it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). g. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of the Monomer: The synthesized this compound should be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C-S bonds).

Polymerization of this compound

The polymerization of this compound can be accomplished through either chemical or electrochemical oxidative methods, similar to the polymerization of aniline and its derivatives.

Experimental Protocol: General Chemical Oxidative Polymerization

-

Monomer Solution: Dissolve this compound in an acidic aqueous solution (e.g., 1 M HCl). The acidic medium is crucial for the protonation of the aniline nitrogen, which facilitates the polymerization process.

-

Oxidant Solution: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), in the same acidic solution.

-

Polymerization: a. Cool the monomer solution to a low temperature (typically 0-5 °C) in an ice bath. b. Slowly add the oxidant solution dropwise to the monomer solution with constant and vigorous stirring. c. The reaction mixture will typically change color, indicating the formation of the polymer. d. Allow the reaction to proceed for several hours (e.g., 4-24 hours) at the low temperature.

-

Isolation and Purification: a. Collect the precipitated polymer by filtration. b. Wash the polymer extensively with the acidic solution to remove any unreacted monomer and oligomers. c. Subsequently, wash with a solvent like methanol or acetone to remove the oxidant and other impurities. d. Dry the resulting polymer powder under vacuum.

Diagram: Chemical Oxidative Polymerization Workflow

Caption: Workflow for the chemical oxidative polymerization of this compound.

Projected Properties of Poly(this compound)

Based on the properties of related polymers, we can project the key characteristics of poly(this compound).

Electrical Properties

The electrical conductivity of poly(this compound) is expected to be tunable through doping. In its undoped (neutral) state, the polymer is anticipated to be an insulator or a semiconductor. Upon doping with acids (p-doping), the conductivity should increase significantly, potentially reaching the semiconductor or even metallic regime. The presence of the thiophene ring may enhance the charge carrier mobility along the polymer backbone compared to pristine polyaniline.

Table 1: Projected Electrical Conductivity of Poly(this compound) in Comparison to Related Polymers

| Polymer | Doping State | Typical Conductivity (S/cm) |

| Polyaniline | Doped (Emeraldine Salt) | 1 - 10² |

| Poly(3-hexylthiophene) | Doped | 10⁻³ - 10³ |

| Poly(this compound) (Projected) | Doped | 10⁻² - 10² |

Optical Properties

The optical properties of poly(this compound) will be dictated by its electronic structure. The polymer is expected to exhibit strong absorption in the UV-visible region due to π-π* transitions within the conjugated backbone. The absorption and emission spectra will likely be sensitive to the doping level and the solvent environment. The introduction of the thiophene moiety may lead to a red-shift in the absorption maximum compared to polyaniline, indicating a smaller band gap.

Table 2: Projected Optical Properties of Poly(this compound)

| Property | Projected Value/Characteristic |

| UV-Vis Absorption (λ_max) | 400 - 600 nm (in solution, dependent on doping) |

| Photoluminescence | Expected to be fluorescent, with emission wavelength dependent on conjugation length and substitution |

| Optical Band Gap (E_g) | 2.0 - 3.0 eV (estimated from absorption edge) |

Thermal Properties

The thermal stability of poly(this compound) is anticipated to be good, characteristic of aromatic conjugated polymers. Thermogravimetric analysis (TGA) is expected to show a high decomposition temperature, likely above 300 °C. Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which will provide insights into the polymer's amorphous or semi-crystalline nature.

Table 3: Projected Thermal Properties of Poly(this compound)

| Property | Projected Value/Characteristic |

| Decomposition Temperature (T_d, 5% weight loss) | > 300 °C |

| Glass Transition Temperature (T_g) | 150 - 250 °C |

Potential Applications in Materials Science

The unique combination of properties projected for poly(this compound) opens up a wide range of potential applications.

Organic Electronics

The projected semiconducting properties and potential for high charge carrier mobility make poly(this compound) a strong candidate for various organic electronic devices.

-

Hole Transport Layer (HTL) in OPVs and OLEDs: The aniline moiety can be readily functionalized to tune the HOMO level for efficient hole injection or extraction. The thiophene units are expected to facilitate efficient hole transport.

-

Active Layer in OFETs: The processability of the polymer could allow for the fabrication of thin-film transistors via solution-based techniques.

Diagram: Logical Relationship for Application in Organic Electronics

Caption: Relationship between the structure of this compound and its potential applications.

Advanced Coatings and Sensors

The chemical reactivity of the aniline nitrogen and the conductivity of the polymer backbone are key features for applications in coatings and sensors.

-

Anti-Corrosion Coatings: Similar to polyaniline, films of poly(this compound) could be applied to metal surfaces to prevent corrosion through the formation of a protective oxide layer.

-

Chemical Sensors: The reversible doping/dedoping process upon exposure to acids, bases, or redox-active species can lead to changes in conductivity or color, forming the basis for a sensor.

Future Outlook and Research Directions

While the potential of this compound in materials science is significant, further research is imperative to validate these projections. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: The development of optimized and scalable synthetic routes for both the monomer and the polymer is essential. Thorough characterization of the polymer's molecular weight, regioregularity, and morphology is needed.

-

Quantitative Property Measurement: A systematic study of the electrical, optical, and thermal properties of poly(this compound) is required to establish a clear structure-property relationship.

-

Device Fabrication and Testing: The incorporation of poly(this compound) into prototype electronic devices will be the ultimate test of its performance and viability in various applications.

-

Derivatization and Copolymerization: The synthesis of derivatives of this compound with different functional groups and the copolymerization with other monomers will allow for fine-tuning of the material properties for specific applications.

Conclusion

This compound stands as a promising yet underexplored building block for the next generation of functional organic materials. By combining the advantageous properties of both aniline and thiophene moieties, its corresponding polymer holds the potential for significant advancements in organic electronics, sensing, and protective coatings. This technical guide has outlined the projected synthesis, properties, and applications of this exciting new material, providing a foundation and a call to action for the materials science community to explore its full potential. The path is now open for researchers to transform the promise of this compound into tangible technological innovations.

The Ascendant Trajectory of 3-Thien-3-ylaniline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-thien-3-ylaniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives and their analogues. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts, this document aims to serve as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthesis Strategies: Building the this compound Scaffold

The construction of the this compound core and its derivatives primarily relies on robust and versatile cross-coupling methodologies. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most prominent strategies employed for the formation of the key carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides an efficient route to the carbon-carbon bond between the thiophene and aniline rings. A general protocol involves the reaction of a bromoaniline with a thiophene boronic acid or vice versa, catalyzed by a palladium complex.

Detailed Experimental Protocol for Micellar Suzuki Cross-Coupling: [1]

A mixture of a bromoaniline (0.5 mmol), a thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), Et₃N (1 mmol), and aqueous Kolliphor EL (2 mL, 1.97% in H₂O) is stirred at room temperature.[1] Upon reaction completion, ethanol is added until the mixture becomes homogeneous, and the solvents are removed under reduced pressure. The resulting residue is then purified by flash column chromatography to yield the desired thienylaniline product.[1] This method offers the advantage of being performed in water and under air, presenting a more environmentally friendly approach.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of the carbon-nitrogen bond, typically used to couple an amine with an aryl halide. This reaction is particularly useful for synthesizing N-substituted this compound derivatives. The reaction generally involves a palladium catalyst, a phosphine ligand, and a base.[2][3] The choice of ligand is crucial and can influence the reaction's efficiency, with sterically hindered biaryl phosphine ligands often providing excellent results.[4]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on oncology and infectious diseases.

Anticancer Activity

The thiophene and aniline moieties are present in numerous compounds with demonstrated anticancer properties. Analogues of this compound have shown potent inhibitory activity against various cancer cell lines and protein kinases, which are crucial targets in cancer therapy.

Kinase Inhibition: The this compound scaffold serves as a versatile backbone for the design of kinase inhibitors. By modifying the substitution pattern on both the thiophene and aniline rings, researchers can achieve potent and selective inhibition of various kinases involved in cancer progression, such as VEGFR, c-Met, and Mer.[1][5] For instance, a series of 2-substituted aniline pyrimidine derivatives were developed as dual Mer/c-Met kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[1]

Antiproliferative Activity: Derivatives incorporating the thienyl-aniline motif have demonstrated significant antiproliferative effects against a panel of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected analogues.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5e | HCT-116 | 0.37 | [6] |

| 5h | HCT-116 | 0.31 | [6] |

| 17c | HepG2 | - | [1] |

| 17c | MDA-MB-231 | - | [1] |

| 17c | HCT116 | - | [1] |

| Thio-Iva | Huh-7 | 0.29 ± 0.18 | [5] |

| Thio-Iva | SNU-449 | 0.53 ± 0.32 | [5] |

| Thio-Dam | Huh-7 | 0.81 ± 0.26 | [5] |

| Thio-Dam | SNU-449 | 1.64 ± 0.51 | [5] |

| 13g | A549 | 0.20 ± 0.05 | [7] |

| 13g | MCF-7 | 1.25 ± 0.11 | [7] |

| 13g | HeLa | 1.03 ± 0.24 | [7] |

Note: The presented data is a selection from various studies on analogues and may not represent a direct SAR of the this compound core.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-containing compounds, including those with aniline moieties, have shown promising activity against a range of bacteria and fungi. Urea derivatives of related structures, for example, have been identified as potential antimicrobial agents.[8][9]

The table below presents the minimum inhibitory concentration (MIC) values for selected thienyl-containing compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 25 | S. epidermidis (MIC50) | 1.6 | [10] |

| 25 | S. epidermidis (MIC90) | 3.125 | [10] |

| IId | S. aureus | - | [11] |

| IIg | S. aureus | - | [11] |

Note: Data represents analogues and highlights the potential of the broader class of compounds.

Structure-Activity Relationship (SAR) and Molecular Design

Systematic structural modifications of the this compound scaffold have provided valuable insights into the determinants of biological activity.

Key Signaling Pathway in Cancer Targeted by Analogues

Caption: Inhibition of VEGFR-2 signaling by this compound analogues.

Experimental Workflow for Kinase Inhibitor Screening

Caption: Workflow for identifying kinase inhibitors from this compound derivatives.

Logical Relationship for SAR Analysis

Caption: Key structural elements influencing the biological activity of derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility through established cross-coupling reactions allows for the generation of diverse chemical libraries. The demonstrated anticancer and antimicrobial potential of its analogues warrants further investigation. Future research should focus on the systematic exploration of the chemical space around the this compound core to establish clear structure-activity relationships, optimize pharmacokinetic properties, and ultimately identify clinical candidates for a range of diseases. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of next-generation drugs based on this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrcps.com [ijcrcps.com]

Quantum Chemical Calculations for 3-Thien-3-ylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-thien-3-ylaniline. This compound is a molecule of interest in medicinal chemistry and materials science due to its unique aromatic structure, combining both a thiophene and an aniline moiety. Understanding its fundamental quantum mechanical properties is crucial for predicting its reactivity, designing novel derivatives, and exploring its potential applications. This document outlines detailed computational protocols, presents key quantitative data in a structured format, and visualizes the workflow of such theoretical investigations. The methodologies described herein are based on established computational chemistry practices, particularly Density Functional Theory (DFT), which has been successfully applied to similar aniline derivatives.[1][2]

Introduction

This compound, also known as 3-(thiophen-3-yl)aniline, is an organic compound featuring a central aniline ring substituted with a thiophene ring at the meta position.[3] The combination of the electron-rich thiophene and the versatile aniline scaffold makes it a valuable building block for the synthesis of a wide range of compounds with potential biological activity and interesting material properties. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of such compounds at the atomic level.

This guide focuses on the application of Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[1] DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are critical for understanding the molecule's stability, reactivity, and intermolecular interactions.[4]

Computational Methodology

The following section details a standard protocol for performing quantum chemical calculations on this compound. These methods are derived from common practices in computational chemistry for aniline and thiophene derivatives.[1][2][5]

Geometry Optimization

The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule.

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Theoretical Level: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[1]

-

Basis Set: 6-311++G(d,p) is a suitable choice for achieving a good balance between accuracy and computational cost for molecules of this size.[1]

-

Procedure:

-

An initial structure of this compound is constructed using a molecular modeling program.

-

A full geometry optimization is performed in the gas phase to locate the minimum energy structure on the potential energy surface.

-

To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

-

Software: Gaussian 16 or equivalent.

-

Theoretical Level: DFT/B3LYP/6-311++G(d,p) using the previously optimized geometry.

-

Properties Calculated:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (ΔE).

-

Dipole moment.

-

Mulliken and Natural Population Analysis (NPA) atomic charges.

-

Spectroscopic Properties Prediction